molecular formula C22H18Cl2O3 B13887541 3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal

3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal

Cat. No.: B13887541
M. Wt: 401.3 g/mol
InChI Key: BVFWEZOPPSKXCM-UHFFFAOYSA-N
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Description

3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal is an organic compound characterized by its complex structure, which includes dichlorophenyl, methoxyphenyl, and phenoxypropanal groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal involves its interaction with specific molecular targets and pathways. Preliminary studies suggest that it may inhibit certain enzymes or signaling pathways, leading to its observed biological effects . Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18Cl2O3

Molecular Weight

401.3 g/mol

IUPAC Name

3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal

InChI

InChI=1S/C22H18Cl2O3/c23-20-11-6-16(14-21(20)24)15-26-18-9-7-17(8-10-18)22(12-13-25)27-19-4-2-1-3-5-19/h1-11,13-14,22H,12,15H2

InChI Key

BVFWEZOPPSKXCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(CC=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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